molecular formula C13H18N2O4 B7542029 1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cyclopentane-1-carboxylic acid

1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cyclopentane-1-carboxylic acid

Cat. No. B7542029
M. Wt: 266.29 g/mol
InChI Key: YKKZLJXJSYKEEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cyclopentane-1-carboxylic acid, also known as D-DAPC, is a synthetic amino acid that has been extensively studied for its potential applications in the field of drug discovery and development.

Mechanism of Action

The mechanism of action of 1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cyclopentane-1-carboxylic acid is not fully understood. However, it is believed to work by inhibiting the activity of DPP-4, which is involved in the breakdown of incretin hormones. By inhibiting DPP-4, 1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cyclopentane-1-carboxylic acid may increase the levels of these hormones, which can stimulate insulin secretion and lower blood glucose levels.
Biochemical and Physiological Effects:
Studies have shown that 1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cyclopentane-1-carboxylic acid can lower blood glucose levels in animal models of diabetes. Additionally, 1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cyclopentane-1-carboxylic acid has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. However, more research is needed to fully understand the biochemical and physiological effects of 1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cyclopentane-1-carboxylic acid.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cyclopentane-1-carboxylic acid in lab experiments is that it is a synthetic amino acid, which means that it can be easily synthesized in large quantities. Additionally, 1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cyclopentane-1-carboxylic acid has been shown to have antimicrobial and antifungal properties, making it a useful tool for studying these types of microorganisms. However, one limitation of using 1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cyclopentane-1-carboxylic acid in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are several potential future directions for research on 1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cyclopentane-1-carboxylic acid. One area of interest is the development of 1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cyclopentane-1-carboxylic acid as a treatment for diabetes. Additionally, 1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cyclopentane-1-carboxylic acid may have potential as a treatment for other diseases that are caused by microbial infections. Further research is also needed to fully understand the mechanism of action of 1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cyclopentane-1-carboxylic acid and its potential applications in drug discovery and development.

Synthesis Methods

The synthesis of 1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cyclopentane-1-carboxylic acid involves the use of several chemical reactions, including the condensation of 3,5-dimethyl-4-hydroxybenzoic acid with ethyl oxalyl chloride to form 3,5-dimethyl-4-(oxalylchloride)benzoic acid. This intermediate is then reacted with 2-amino-2-cyclopentene-1-carboxylic acid to form the final product, 1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cyclopentane-1-carboxylic acid.

Scientific Research Applications

1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cyclopentane-1-carboxylic acid has been studied for its potential applications in drug discovery and development. It has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, 1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cyclopentane-1-carboxylic acid has been shown to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. This suggests that 1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cyclopentane-1-carboxylic acid may have potential as a treatment for diabetes.

properties

IUPAC Name

1-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-8-10(9(2)19-15-8)7-11(16)14-13(12(17)18)5-3-4-6-13/h3-7H2,1-2H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKZLJXJSYKEEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2(CCCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cyclopentane-1-carboxylic acid

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